

"Bis(alpha-methoxy-p-tolyl) ether" chemical properties and structure elucidation

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Compound of Interest

Compound Name: *Bis(alpha-methoxy-p-tolyl) ether*

Cat. No.: *B1329475*

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An In-depth Technical Guide to **Bis(alpha-methoxy-p-tolyl) ether**

This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthesis of **bis(alpha-methoxy-p-tolyl) ether** for researchers, scientists, and professionals in drug development.

Chemical Properties

Bis(alpha-methoxy-p-tolyl) ether, also known by its IUPAC name 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene, is an aromatic ether compound.^{[1][2]} It serves as a versatile building block in various chemical syntheses. The physical state of the compound has been reported as both a white to off-white crystalline solid^[1] and a colorless to pale yellow liquid. This variation may be attributable to differences in purity or ambient temperature. The compound exhibits moderate solubility in organic solvents.^[2]

A summary of its key chemical and physical properties is presented in the table below.

Property	Value	Reference(s)
CAS Number	2509-26-4	[2]
Molecular Formula	C ₁₆ H ₁₈ O ₃	[1][2]
Molecular Weight	258.31 g/mol	[1]
Density	1.083 - 1.1015 g/cm ³	[2]
Boiling Point	158-161 °C at 2 Torr	[2]
Flash Point	113 °C	[2]
Refractive Index	1.544	[2]
Purity	Typically >98% (by HPLC)	[1]

Structure Elucidation

The molecular structure of **bis(alpha-methoxy-p-tolyl) ether** is confirmed using high-resolution spectroscopic methods. While specific experimental spectra for this compound are not readily available in the reviewed literature, its structural features suggest predictable patterns in NMR, IR, and mass spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to display distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the para-substituted phenyl rings would likely appear as two sets of doublets, characteristic of an AA'BB' spin system. The methylene protons (-CH₂-) adjacent to the ether oxygen and the methoxy group would likely resonate as a singlet in the aliphatic region. The methyl protons (-OCH₃) of the methoxy groups would also produce a sharp singlet.[1]
- ¹³C NMR:** The carbon NMR spectrum would show signals for the aromatic carbons, with distinct chemical shifts for the carbons bonded to the ether oxygen, the methoxymethyl group, and the unsubstituted carbons. The methylene carbon and the methoxy carbon would also have characteristic signals in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of **bis(alpha-methoxy-p-tolyl) ether** would be characterized by the presence of a strong C-O stretching band for the aryl ether linkage. Phenyl alkyl ethers typically show two strong absorbances for C-O stretching. Other expected absorptions would include C-H stretching from the aromatic rings and the methyl/methylene groups, and C=C stretching from the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 258.31 g/mol. Fragmentation would likely involve cleavage of the ether bond and the methoxymethyl groups.

Synthesis of Bis(alpha-methoxy-p-tolyl) ether

The synthesis of **bis(alpha-methoxy-p-tolyl) ether** can be achieved through several routes, with the Williamson ether synthesis being a common and adaptable method. This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.

One plausible pathway is the reaction of 4-(methoxymethyl)phenol with a 4-(methoxymethyl)benzyl halide. In this approach, the phenolic hydroxyl group is deprotonated by a base to form a more nucleophilic phenoxide, which then attacks the benzylic carbon of the halide, displacing the halide and forming the ether bond.^[1] Another approach involves the etherification of 4,4'-dihydroxydiphenyl ether.

Below is a representative experimental protocol for the synthesis of **bis(alpha-methoxy-p-tolyl) ether** via the Williamson ether synthesis.

Representative Experimental Protocol: Williamson Ether Synthesis

Disclaimer: This is a generalized protocol and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

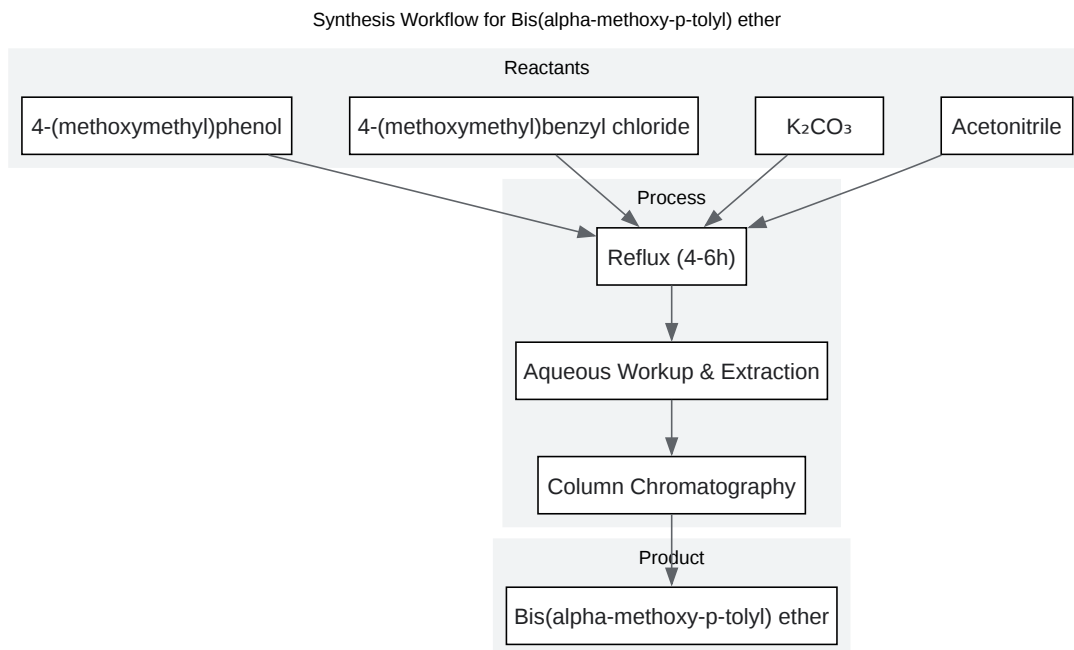
- 4-(methoxymethyl)phenol
- 4-(methoxymethyl)benzyl chloride
- Potassium carbonate (anhydrous)
- Acetonitrile (anhydrous)
- Dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(methoxymethyl)phenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.
- **Addition of Alkyl Halide:** Stir the mixture at room temperature and add 4-(methoxymethyl)benzyl chloride (1.0 eq) dropwise.
- **Reaction:** Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

- **Workup:** After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel to obtain pure **bis(alpha-methoxy-p-tolyl) ether**.

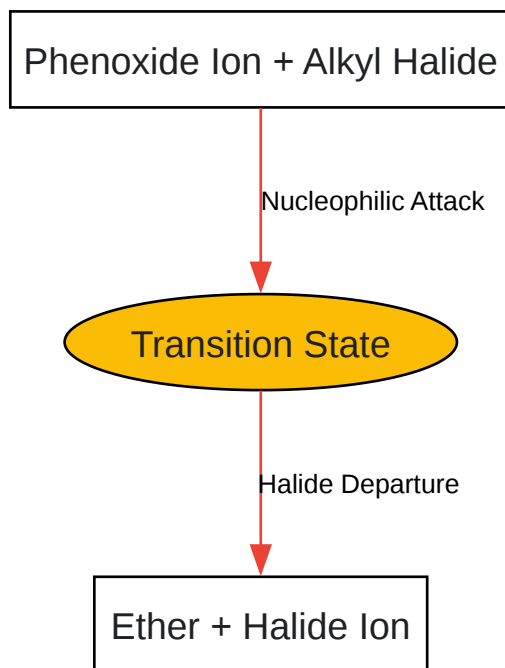
Synthesis Workflow and Mechanism Diagrams



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Caption: Logical workflow for the synthesis of **bis(alpha-methoxy-p-tolyl) ether**.

Williamson Ether Synthesis: SN2 Mechanism



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Caption: The SN2 mechanism of the Williamson ether synthesis.

Applications

Bis(alpha-methoxy-p-tolyl) ether is a valuable intermediate in several fields:

- **Polymer Chemistry:** It is used as a monomer or intermediate for synthesizing high-performance polymers such as polyaryl ether ketones (PAEKs) and thermosetting resins. These materials are noted for their exceptional mechanical strength and chemical resistance, making them suitable for aerospace and electronic applications.^[1]
- **Liquid Crystals:** Its molecular structure makes it a key intermediate in the synthesis of advanced liquid crystalline materials for display technologies.^[1]
- **Pharmaceutical Research:** It serves as a precursor for drug candidates that target neurological disorders.^[1]

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References

- 1. Bis(alpha-methoxy-p-tolyl) Ether|CAS 2509-26-4|High Purity [benchchem.com]
- 2. echemi.com [echemi.com]
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